molecular formula C7H14O2 B2571993 2-Cyclopropyl-2-ethoxyethan-1-ol CAS No. 1865506-39-3

2-Cyclopropyl-2-ethoxyethan-1-ol

Cat. No.: B2571993
CAS No.: 1865506-39-3
M. Wt: 130.187
InChI Key: HESXRWKUHPPYPX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-ethoxyethan-1-ol is an organic compound with the molecular formula C7H14O2 It is characterized by the presence of a cyclopropyl group attached to an ethoxyethanol moiety

Scientific Research Applications

2-Cyclopropyl-2-ethoxyethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-Cyclopropyl-2-ethoxyethan-1-ol indicates that it has the following hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H226), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-ethoxyethan-1-ol typically involves the reaction of cyclopropylcarbinol with ethyl vinyl ether under acidic conditions. The reaction proceeds via an acid-catalyzed addition of the ethyl vinyl ether to the cyclopropylcarbinol, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-ethoxyethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Cyclopropyl ketone or cyclopropyl aldehyde.

    Reduction: Cyclopropyl ethanol.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-ethoxyethan-1-ol involves its interaction with specific molecular targets. The compound may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylmethanol: Contains the cyclopropyl group but lacks the ethoxyethanol moiety.

    2-Cyclopropyl-2-methoxyethan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-Cyclopropyl-2-ethoxyethan-1-ol is unique due to the presence of both the cyclopropyl and ethoxyethanol groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopropyl-2-ethoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-9-7(5-8)6-3-4-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESXRWKUHPPYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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